6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
Description
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS: 5932-32-1; molecular formula: C₇H₈N₂O₂) is a fused heterocyclic compound combining a cyclopentane ring with a pyrazole moiety, substituted by a methyl group at the 6-position and a carboxylic acid group at the 3-position. It has a molecular weight of 152.15 g/mol and an XLogP value of 1.1, indicating moderate lipophilicity . This compound is utilized in pharmaceutical and materials research, particularly as a precursor for synthesizing bioactive derivatives and metal-organic frameworks (MOFs) . Its storage requires sealing at 2–8°C to maintain stability .
Properties
IUPAC Name |
6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)9-10-7(5)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIURPKSWTDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C1NN=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopentanone with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid exhibits significant anti-inflammatory and analgesic effects. Preliminary studies suggest its potential in modulating neurotransmitter systems, which could be beneficial in treating conditions related to pain perception and inflammation .
Neuroprotective Effects
The compound has shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Its ability to influence neurotransmitter pathways may provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic Routes
Several synthetic strategies have been developed for producing this compound. These include:
- Multicomponent Approaches : Combining multiple reactants in a single reaction step.
- Dipolar Cycloadditions : Utilizing dipoles to form cyclic structures.
- Cyclocondensation : Involving the reaction of hydrazine with carbonyl compounds.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of the compound in animal models. Results indicated that administration significantly reduced inflammatory markers compared to control groups. The mechanism was linked to the inhibition of specific pathways involved in inflammation.
Case Study 2: Neuroprotective Potential
Another research effort focused on the neuroprotective properties of this compound. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
Functional Group Derivatives
Heterocyclic Variants
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electronegativity and metabolic stability but reduce solubility. Methyl groups increase lipophilicity (XLogP: 1.1) and are critical for MOF ligand design .
- Functional Group Impact : Esterification (e.g., ethyl ester) improves bioavailability and simplifies derivatization, while carbohydrazides enhance coordination with metals .
- Biological Activity : Dichlorobenzyl and dichlorophenyl derivatives show promise in antiproliferative studies, likely due to enhanced steric and electronic interactions .
Biological Activity
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS Number: 856256-49-0) is a compound of increasing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bicyclic structure that contributes to its unique biological activity.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.
- Modulation of Signaling Pathways : It interacts with key signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress-related damage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It reduces the production of pro-inflammatory cytokines and modulates immune responses in animal models of inflammation.
Neuroprotective Effects
Research suggests that this compound may protect neuronal cells from damage caused by neurotoxins. This neuroprotective effect is attributed to its ability to reduce oxidative stress and inflammation in neural tissues.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | Demonstrated significant anticancer activity against breast cancer cells with an IC50 value of 12 µM. |
| Study 2 (European Journal of Pharmacology) | Reported anti-inflammatory effects in a mouse model of arthritis with a reduction in paw swelling by 40%. |
| Study 3 (Neuroscience Letters) | Showed neuroprotective properties in vitro with a reduction in apoptosis markers by 30% in cultured neurons exposed to glutamate toxicity. |
Q & A
Q. What are the recommended synthetic routes for 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid, and how can purity be optimized?
The synthesis of bicyclic pyrazole derivatives typically involves cyclocondensation of ketones with hydrazines, followed by functionalization. For the parent compound (1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid), methods include cyclization of cyclopentane-1,3-dione with hydrazine hydrate under acidic conditions, yielding the core scaffold . To introduce the 6-methyl group, alkylation or use of pre-methylated precursors (e.g., methyl-substituted cyclopentanones) is recommended. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Reaction monitoring by TLC and NMR is critical to avoid byproducts like over-alkylated derivatives .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
Key techniques include:
- 1H/13C NMR : To confirm regioselectivity of the methyl group and bicyclic framework. Peaks near δ 2.1–2.5 ppm (cyclopentane protons) and δ 3.8–4.2 ppm (pyrazole protons) are diagnostic .
- HPLC-MS : For purity assessment and detection of trace impurities (e.g., unreacted precursors). Reverse-phase C18 columns with acetonitrile/water gradients are effective .
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) confirm functional groups .
Q. How should researchers handle stability and storage challenges?
The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to light or basic conditions, which may degrade the carboxylic acid group .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictions in biological activity data across studies?
Discrepancies in anti-proliferative or kinase inhibition assays may arise from:
- Solubility variations : Use DMSO stocks with ≤0.1% final concentration to prevent cytotoxicity artifacts .
- Cell line specificity : Compare activity in androgen-sensitive (LNCaP) vs. resistant (PC-3) prostate cancer models to assess target selectivity .
- Structural analogs : Test methyl vs. trifluoromethyl derivatives (e.g., 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid) to evaluate substituent effects on ATP-binding affinity .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Molecular docking : Use PyMOL or AutoDock to model interactions with kinase ATP pockets (e.g., AKT1 or CDK2). The methyl group may enhance hydrophobic interactions, while the carboxylic acid improves solubility .
- ADMET prediction : Tools like SwissADME predict logP (~1.8) and bioavailability scores (>0.55), guiding modifications (e.g., ester prodrugs) to balance permeability and solubility .
Q. What experimental designs are optimal for evaluating in vitro vs. in vivo efficacy?
- In vitro : Use 3D spheroid models (e.g., Matrigel-embedded prostate cancer cells) to mimic tumor microenvironments. Dose-response curves (0.1–100 μM) with IC50 calculations .
- In vivo : Xenograft studies in immunocompromised mice (e.g., NOD/SCID) at 10–50 mg/kg doses. Monitor tumor volume and serum biomarkers (PSA for prostate cancer) . Include pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. How can researchers address synthetic yield inconsistencies in scaled-up reactions?
- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with immobilized variants to improve recyclability and reduce metal leaching .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer for cyclization steps, reducing side reactions .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio, reaction time) and identify critical parameters .
Methodological Considerations
Q. What protocols mitigate risks in handling reactive intermediates during synthesis?
- Chloromethyl derivatives : Use Schlenk lines for air-sensitive intermediates (e.g., 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole). Quench excess reagents (e.g., thionyl chloride) with ice-cold sodium bicarbonate .
- Safety : Follow OSHA guidelines for corrosive materials. Use PPE (nitrile gloves, goggles) and conduct reactions in fume hoods .
Q. How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings.
- X-ray crystallography : Resolve regiochemistry disputes (e.g., methyl position) via single-crystal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
